molecular formula C14H19N3O B6150964 N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide CAS No. 1515281-63-6

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide

Cat. No. B6150964
CAS RN: 1515281-63-6
M. Wt: 245.3
InChI Key:
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Description

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide (DMMA) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is an indole derivative, and is structurally similar to other compounds such as serotonin, melatonin, and histamine. DMMA has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in a variety of lab experiments.

Scientific Research Applications

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide has been studied for its potential applications in a variety of scientific research fields. It has been used in the study of neurotransmitters and their effects on behavior, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in studies of the effects of stress and anxiety on the body, and in studies of the effects of hormones on the body.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to act as a partial agonist of serotonin, melatonin, and histamine receptors. It is also believed to act as an inhibitor of the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects
N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to have antidepressant-like effects, as well as anxiolytic-like effects. It has also been found to have neuroprotective effects, and to have anti-inflammatory effects. It has also been found to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive, and can be stored for long periods of time without degrading. The main limitation is that its mechanism of action is not fully understood, and it is not known if it has any long-term effects on the body.

Future Directions

In the future, N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide could be studied further for its potential applications in the treatment of various diseases. It could also be studied for its potential to be used as a therapeutic agent for the treatment of depression, anxiety, and other mental health disorders. Additionally, it could be studied for its potential to be used as a tool for studying the effects of stress and hormones on the body. It could also be studied for its potential to be used as an anti-inflammatory agent, and as a neuroprotective agent. Finally, it could be studied for its potential to be used as a tool for studying the effects of drugs on the body.

Synthesis Methods

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide can be synthesized through a variety of methods. One method involves the reaction of aniline with ethyl acetoacetate in the presence of an acid catalyst. This method yields a product with a purity of >90%. Another method involves the reaction of aniline with ethyl 3-aminobutyrate in the presence of a base catalyst such as sodium methoxide. This method yields a product with a purity of >90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide involves the reaction of 3-(methylamino)methyl-1H-indole with N,N-dimethylacetamide in the presence of a suitable reagent.", "Starting Materials": [ "3-(methylamino)methyl-1H-indole", "N,N-dimethylacetamide" ], "Reaction": [ "To a stirred solution of 3-(methylamino)methyl-1H-indole (1.0 equiv) in a suitable solvent, add N,N-dimethylacetamide (1.2 equiv) and a suitable reagent such as triethylamine (1.2 equiv).", "Stir the reaction mixture at room temperature for several hours until complete consumption of the starting material is observed by TLC.", "Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the desired product as a white solid." ] }

CAS RN

1515281-63-6

Product Name

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide

Molecular Formula

C14H19N3O

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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